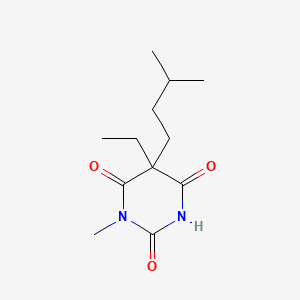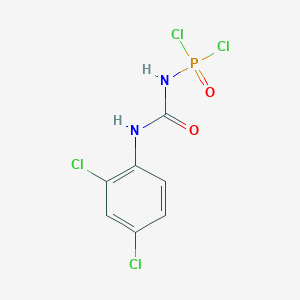
1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea is a chemical compound characterized by the presence of dichlorophenyl and dichlorophosphoryl groups attached to a urea backbone
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable phosphorylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of target proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-dichlorophosphorylurea can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2,4-Dichlorophenoxyacetic acid: A herbicide with a different mechanism of action and applications.
2,4-Dichlorophenyl isocyanate: A precursor in the synthesis of the compound, with distinct chemical properties.
The uniqueness of this compound lies in its specific combination of dichlorophenyl and dichlorophosphoryl groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H5Cl4N2O2P |
|---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-dichlorophosphorylurea |
InChI |
InChI=1S/C7H5Cl4N2O2P/c8-4-1-2-6(5(9)3-4)12-7(14)13-16(10,11)15/h1-3H,(H2,12,13,14,15) |
InChI Key |
OYNYOOGWPDEMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


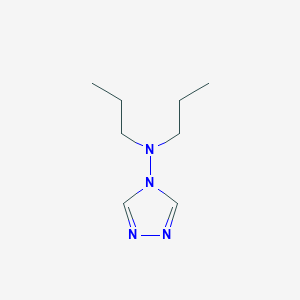
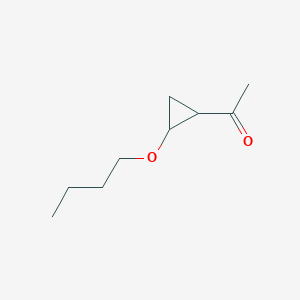
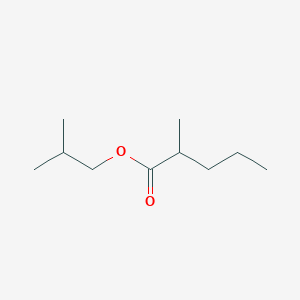
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

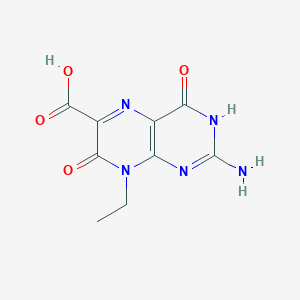


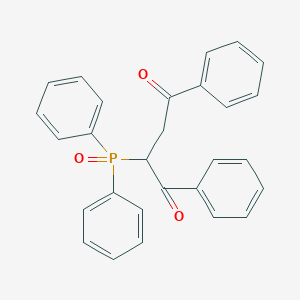
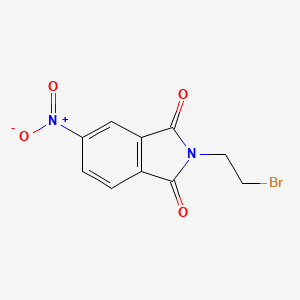
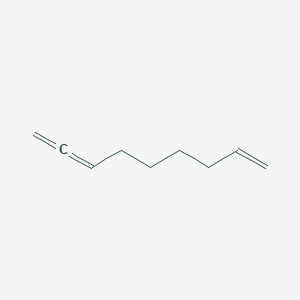
![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
